molecular formula C17H19NO B3108367 (2s,3r)-1-(Diphenylmethyl)-2-methylazetidin-3-ol CAS No. 164906-64-3

(2s,3r)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Cat. No. B3108367
CAS RN: 164906-64-3
M. Wt: 253.34 g/mol
InChI Key: RVJIUWJMJDLQIP-XJKSGUPXSA-N
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Description

(2s,3r)-1-(Diphenylmethyl)-2-methylazetidin-3-ol, or DPMMA, is a cyclic organic compound that has been widely studied due to its potential applications in drug discovery, drug synthesis, and biochemistry. It is an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antibiotics, and antifungals, as well as in the synthesis of important compounds such as chiral auxiliaries and natural products. DPMMA has also been studied for its potential as an enzyme inhibitor and for its relevance to the study of enzyme kinetics.

Scientific Research Applications

Synthesis and Glycosidase Inhibition

(2S,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol and its derivatives have been synthesized from D-glucose, demonstrating the compound's utility in creating structurally complex and biologically relevant molecules. Notably, certain synthesized compounds, such as N-methylated azetidine derivatives, have shown significant inhibitory activity against specific enzymes like amyloglucosidase from Aspergillus niger. This highlights the compound's potential in the development of enzyme inhibitors, which could have applications in treating diseases where enzyme regulation is crucial (Lawande et al., 2015).

Structural Studies

The crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol has been thoroughly analyzed, providing detailed insights into its conformational properties. Such studies are essential for understanding the compound's chemical behavior and potential interactions with biological molecules, laying the groundwork for its application in drug design and other areas of chemical research (Ramakumar et al., 1977).

Medicinal Intermediates

This compound serves as a precursor for synthesizing various medicinal intermediates. These intermediates, after further modifications, can lead to compounds with potential therapeutic applications, showcasing the compound's versatility in medicinal chemistry (Yang, 2009).

Antagonistic Properties

Research has also delved into the compound's role as a potent nonpeptide antagonist of specific receptors, such as the substance P (NK1) receptor. This receptor is involved in various physiological processes, and its inhibition can be beneficial in treating conditions like pain and inflammation. The compound's ability to selectively inhibit this receptor, without affecting others, makes it a promising candidate for drug development (Snider et al., 1991).

properties

IUPAC Name

(2S,3R)-1-benzhydryl-2-methylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJIUWJMJDLQIP-XJKSGUPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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